
2-Bromoindene
Overview
Description
2-Bromoindene is an organic compound with the molecular formula C9H7Br. It is a derivative of indene, where a bromine atom is substituted at the second position of the indene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoindene can be synthesized through several methods. One common method involves the bromination of indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, this compound is often produced by the bromination of indene using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoindene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form indene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Reduction Reactions: Hydrogen gas in the presence of a palladium on carbon catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-methoxyindene when using sodium methoxide.
Coupling Reactions: Various substituted indenes depending on the organometallic reagent.
Reduction Reactions: Indene.
Scientific Research Applications
Synthesis of 2-Bromoindene
This compound is typically synthesized through the bromination of indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is often conducted in inert solvents like carbon tetrachloride or chloroform at elevated temperatures, yielding high purity products suitable for further applications.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
- Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig coupling, to form biaryl compounds .
Pharmaceutical Development
The compound is instrumental in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and anticancer activities. For instance, this compound derivatives have been utilized to create triarylamines through Buchwald-Hartwig coupling reactions, demonstrating excellent yields and functional group tolerance .
Material Science
In materials science, this compound is utilized in the development of conducting polymers and fine chemicals. Its ability to form stable intermediates makes it suitable for creating materials with specific electronic properties .
Case Study 1: Synthesis of Triarylamines
A study demonstrated the use of this compound as a precursor for synthesizing triarylamines via a palladium-catalyzed coupling reaction. The reaction yielded triarylamines with significant efficiency, showcasing the compound's potential in pharmaceutical applications .
Reaction Type | Yield (%) | Notes |
---|---|---|
Buchwald-Hartwig | 73 | Using indenyl boronic ester |
Suzuki Coupling | 85 | Methylation of product |
Case Study 2: Cross-Coupling Reactions
Research highlighted the successful application of this compound in cross-coupling reactions with lithium acetylides, achieving high yields without the need for catalysts. This finding emphasizes its utility in creating complex organic frameworks efficiently .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Lithium Acetylide | Up to 97 | No catalyst required |
Mechanism of Action
The mechanism of action of 2-Bromoindene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, it can form new carbon-carbon bonds through the action of catalysts. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Chloroindene: Similar structure but with a chlorine atom instead of bromine.
2-Iodoindene: Similar structure but with an iodine atom instead of bromine.
Indene: The parent compound without any halogen substitution.
Uniqueness: 2-Bromoindene is unique due to the presence of the bromine atom, which makes it more reactive in certain chemical reactions compared to its chloro and iodo counterparts. The bromine atom provides a good balance between reactivity and stability, making this compound a versatile intermediate in organic synthesis .
Biological Activity
2-Bromoindene is a compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in various chemical reactions. This article delves into the biological activity of this compound, highlighting its synthesis, reactivity, and implications in medicinal chemistry.
This compound is an indene derivative, characterized by the presence of a bromine atom at the 2-position of the indene ring. The compound exhibits notable acidity, with a pKa value of approximately 20, indicating that it can participate in various chemical transformations that require acidic protons .
The synthesis of this compound can be achieved through several methods, including halogenation of indene or via cross-coupling reactions involving organometallic reagents. These synthetic routes are crucial for producing this compound in sufficient quantities for research and application in biological studies.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds derived from this compound. For instance, modifications to this compound have been shown to enhance the anti-proliferative activities against various cancer cell lines. In particular, derivatives with alkenyl bromide moieties demonstrated significant activity against HCT116 (colon cancer) and A549 (lung cancer) cells. One compound derived from this compound exhibited an IC50 value of 50.9 µM against HCT116 cells, which is over 15-fold more active than its precursor, b-elemene . This suggests that structural modifications can significantly enhance the biological efficacy of compounds based on this compound.
Cross-Coupling Reactions
The reactivity of this compound in cross-coupling reactions has been extensively studied. It serves as a versatile building block for synthesizing complex organic molecules, including biologically active compounds. The palladium-catalyzed cross-coupling reactions involving this compound have shown high yields and functional group tolerance, allowing for the introduction of various substituents that can modulate biological activity .
Table 1: Cross-Coupling Reactions Involving this compound
Reaction Type | Conditions | Yield (%) | References |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dba)₂, base | 73 | |
Buchwald-Hartwig Coupling | Pd catalyst, tBuONa | 81 | |
Cross-coupling with acetylides | Organolithium reagents | 66 |
Case Studies
Several case studies have illustrated the utility of this compound in drug development and synthesis:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound could be modified to enhance their solubility and bioactivity, leading to improved anticancer properties.
- Functionalization for Drug Discovery : Research has shown that the functionalization of this compound can yield compounds with significant biological activities, including anti-inflammatory and analgesic effects. The versatility of this compound makes it a valuable scaffold in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromoindene, and how do reaction conditions influence yield?
- Methodological Answer : The most common synthesis involves bromination of indene using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO)/water, followed by dehydration of 2-bromoindan-1-ol with catalytic p-toluenesulfonic acid in toluene . Key parameters affecting yield include temperature control (0°C for initial bromination, reflux for dehydration), stoichiometric ratios (e.g., NBS:indene ≈ 1:1), and purification via silica gel chromatography . Yield variations (e.g., 55% in vs. literature-reported 60–70%) may stem from differences in solvent purity or workup protocols.
Q. Which purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) is standard for removing unreacted indene and brominated side products. Crystallization at -24°C from concentrated extracts can further enhance purity . GC-MS monitoring is recommended to confirm the absence of residual dimethyl sulfoxide or dehydration byproducts .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Basic characterization includes H/C NMR to verify bromine-induced deshielding at the indene C2 position and GC-MS for molecular ion confirmation (m/z ≈ 184/186 for Br/Br isotopes) . Melting point analysis is less applicable due to its liquid state, but refractive index measurements (if reported) can serve as a secondary purity indicator.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for bromination steps (NBS releases corrosive HBr gas) and anhydrous conditions during Grignard reagent preparation (). PPE (gloves, goggles) is mandatory due to this compound’s potential lachrymatory effects. Waste disposal must comply with halogenated organic compound regulations .
Q. How can researchers formulate hypothesis-driven questions about this compound’s reactivity?
- Methodological Answer : Align questions with gaps in literature, e.g., “How do steric effects at the indene C2 position influence cross-coupling efficiency?” Use frameworks like SMART (Specific, Measurable, Achievable, Relevant, Time-bound) to define objectives, such as comparing Suzuki-Miyaura reaction rates with this compound vs. other bromoarenes .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: solvent polarity (DMSO vs. THF), brominating agent (NBS vs. Br₂), and catalyst loading. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as the dehydration of 2-bromoindan-1-ol .
Q. What strategies resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer : Contradictions in H NMR shifts (e.g., allylic protons) may arise from solvent polarity or concentration effects. Use deuterated solvents consistently and compare with computational simulations (DFT-based NMR prediction) to validate assignments .
Q. How do competing reaction mechanisms (e.g., radical vs. electrophilic pathways) affect bromination regioselectivity?
- Methodological Answer : Radical scavengers (e.g., TEMPO) can test for radical intermediates. Isotopic labeling (e.g., quenching) and Hammett plot analysis of substituted indenes may distinguish between electrophilic aromatic substitution and radical chain mechanisms .
Q. What experimental design principles apply to studying this compound in catalytic systems?
- Methodological Answer : For metallocene catalysts (e.g., zirconium complexes), consider ligand steric/electronic parameters, metal coordination geometry, and reaction kinetics. Use control experiments (e.g., ligand-free conditions) to isolate catalytic vs. stoichiometric effects .
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
- Methodological Answer : DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices) predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity in cross-coupling reactions to validate models .
Q. What methodologies ensure reproducibility of this compound-based reactions across laboratories?
- Methodological Answer : Detailed reporting of solvent batch sources, moisture content (Karl Fischer titration), and catalyst activation protocols (e.g., flame-dried glassware) is critical. Collaborative round-robin studies can identify variables affecting interlab reproducibility .
Q. How should researchers analyze and mitigate byproduct formation in this compound-involved reactions?
- Methodological Answer : Use LC-MS or GC×GC-MS to detect trace byproducts (e.g., dibromoindenes). Mechanistic studies (quenching intermediate Grignard reagents) can isolate pathways, while green chemistry principles (e.g., solvent substitution) may reduce waste .
Properties
IUPAC Name |
2-bromo-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYEVNCRQDQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146784 | |
Record name | 1H-Indene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-09-3 | |
Record name | 1H-Indene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoindene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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